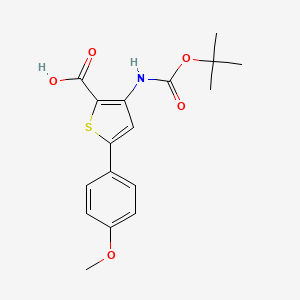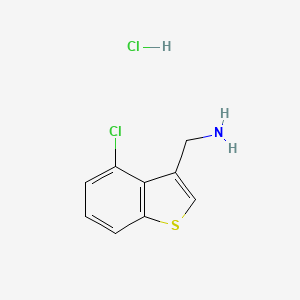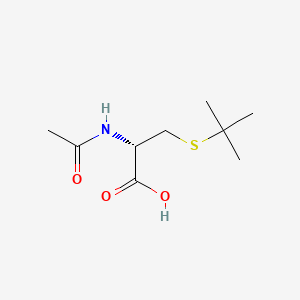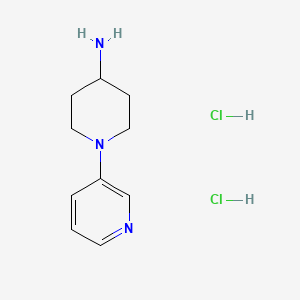![molecular formula C6H8N3NaO3 B13500358 sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with sodium chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyacetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agrochemistry: The compound is explored for its use in developing agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C6H8N3NaO3 |
|---|---|
Peso molecular |
193.14 g/mol |
Nombre IUPAC |
sodium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate |
InChI |
InChI=1S/C6H9N3O3.Na/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
MXQGIVDRQDTENB-UHFFFAOYSA-M |
SMILES canónico |
CN1C=NN=C1COCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
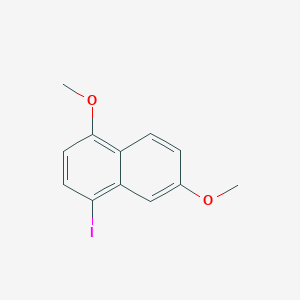
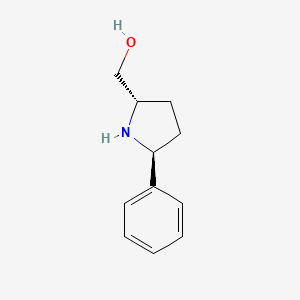
![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
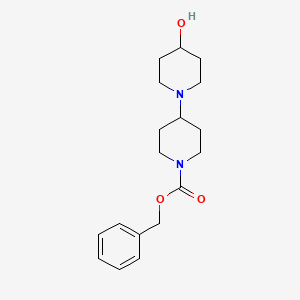
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

